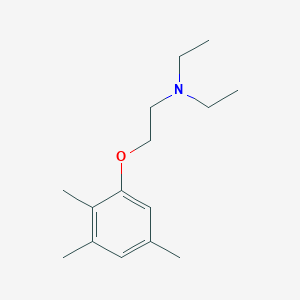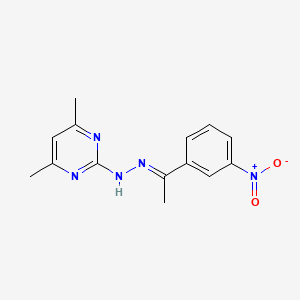
N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine, commonly known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. DMPEA has gained significant interest in scientific research due to its potential therapeutic properties. The purpose of
Mécanisme D'action
The exact mechanism of action of DMPEA is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters, such as serotonin and norepinephrine. DMPEA has also been found to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling and cell survival.
Biochemical and Physiological Effects
DMPEA has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. DMPEA has also been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
DMPEA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also exhibits low toxicity levels, making it safe for use in animal studies. However, DMPEA has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dosage and administration method.
Orientations Futures
There are several future directions for the study of DMPEA. One potential area of research is its use in the treatment of neurodegenerative diseases. DMPEA has been found to exhibit neuroprotective effects, and further studies may reveal its potential as a therapeutic agent. Another area of research is the development of new DMPEA derivatives with improved efficacy and reduced toxicity levels. Additionally, further studies are needed to fully understand the mechanism of action of DMPEA and its effects on various cellular processes.
Conclusion
In conclusion, DMPEA is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. It can be synthesized through a multi-step process and has been found to exhibit anti-inflammatory, analgesic, and antidepressant effects. DMPEA has several advantages for lab experiments, but its mechanism of action is not fully understood. Future research may reveal its potential as a therapeutic agent for various diseases, including neurodegenerative diseases.
Méthodes De Synthèse
DMPEA can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with diethylamine, followed by reduction with lithium aluminum hydride. This process yields DMPEA as a white crystalline solid with a melting point of 59-60°C.
Applications De Recherche Scientifique
DMPEA has been the focus of several scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antidepressant effects. DMPEA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-6-16(7-2)8-9-17-15-11-12(3)10-13(4)14(15)5/h10-11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHNTCAJUWYUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC(=CC(=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5478455 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)



![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5785657.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)
![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)


![4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5785687.png)
![5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5785695.png)